molecular formula C18H15NO4S B229812 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid

Cat. No. B229812
M. Wt: 341.4 g/mol
InChI Key: MSGRCXQYCFUILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid, also known as MNBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MNBA is a derivative of benzoic acid and is commonly used as a fluorescent probe for detecting protein-ligand interactions. In

Mechanism of Action

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid works by binding to proteins and other biomolecules, causing them to emit fluorescence when excited by light of a specific wavelength. The binding of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid to proteins is thought to occur through a combination of hydrophobic and electrostatic interactions. The exact mechanism of action of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is still not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is generally considered to be non-toxic and has not been shown to have any significant biochemical or physiological effects in vitro or in vivo. However, it is important to note that the effects of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid may vary depending on the specific experimental conditions and the concentration of the compound used.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is its high sensitivity and specificity for detecting protein-ligand interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid has some limitations, including its relatively high cost and the fact that it can be toxic in high concentrations. In addition, 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid may not be suitable for all experimental systems, and its use may need to be optimized for specific applications.

Future Directions

There are many potential future directions for research on 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid. One area of interest is the development of new and improved fluorescent probes for detecting protein-ligand interactions. Another area of research is the use of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid as a tool for investigating the structure and function of enzymes and other proteins. Finally, 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid may have potential applications in drug discovery and development, particularly in the identification of new drug targets and the screening of potential drug candidates.

Synthesis Methods

The synthesis of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid involves several steps, starting with the reaction of 4-methylnaphthalene with sulfuric acid to form 4-methylnaphthalene-1-sulfonic acid. The sulfonic acid is then converted to the corresponding sulfonyl chloride, which is reacted with 3-aminobenzoic acid to form 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid. The synthesis of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is a complex process that requires careful handling of hazardous chemicals and specialized equipment.

Scientific Research Applications

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid has been widely used in scientific research as a fluorescent probe for detecting protein-ligand interactions. It has been shown to be highly sensitive and specific, making it a valuable tool for studying protein-ligand interactions in vitro and in vivo. 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid has also been used to study the binding of small molecules to DNA and RNA, as well as to investigate the structure and function of enzymes and other proteins.

properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

3-[(4-methylnaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C18H15NO4S/c1-12-9-10-17(16-8-3-2-7-15(12)16)24(22,23)19-14-6-4-5-13(11-14)18(20)21/h2-11,19H,1H3,(H,20,21)

InChI Key

MSGRCXQYCFUILC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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